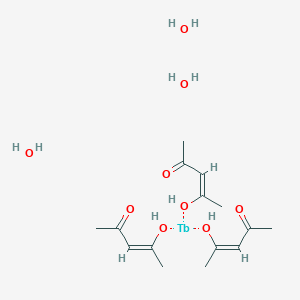
5-Amino-2-fluoroisonicotinic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-fluoroisonicotinic acid hydrochloride: is a chemical compound with the molecular formula C6H6ClFN2O2 and a molecular weight of 192.57 g/mol . It is a derivative of isonicotinic acid, featuring an amino group at the 5-position and a fluorine atom at the 2-position on the pyridine ring, with an additional hydrochloride group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-fluoroisonicotinic acid hydrochloride typically involves the following steps:
Nitration: The starting material, 2-fluoropyridine, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrochloride Formation: The resulting 5-amino-2-fluoropyridine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity .
化学反応の分析
Types of Reactions:
Oxidation: 5-Amino-2-fluoroisonicotinic acid hydrochloride can undergo oxidation reactions, where the amino group is converted to a nitro group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-nitro-2-fluoroisonicotinic acid.
Reduction: Formation of various amino derivatives.
Substitution: Formation of substituted isonicotinic acid derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands for chemical reactions .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
- Used in the synthesis of biologically active compounds for drug discovery .
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
- Studied for its role in the development of new pharmaceuticals .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced materials for electronic and photonic applications .
作用機序
The mechanism of action of 5-Amino-2-fluoroisonicotinic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups on the pyridine ring allow it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
2-Amino-5-fluoroisonicotinic acid: Similar structure but lacks the hydrochloride group.
5-Amino-2-chloroisonicotinic acid: Similar structure but has a chlorine atom instead of fluorine.
5-Amino-2-methylisonicotinic acid: Similar structure but has a methyl group instead of fluorine.
Uniqueness:
- The presence of both amino and fluorine groups on the pyridine ring makes 5-Amino-2-fluoroisonicotinic acid hydrochloride unique in its reactivity and interaction with biological targets.
- The hydrochloride group enhances its solubility and stability, making it more suitable for various applications .
特性
IUPAC Name |
5-amino-2-fluoropyridine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2.ClH/c7-5-1-3(6(10)11)4(8)2-9-5;/h1-2H,8H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXJRIANIRLZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane](/img/structure/B6313951.png)





![(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;yttrium](/img/structure/B6313980.png)





![2,6-Diazaspiro[3.5]nonan-1-one](/img/structure/B6314035.png)

